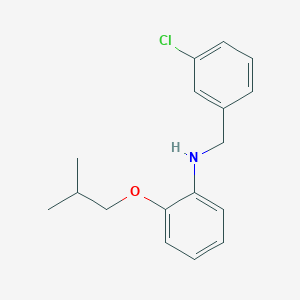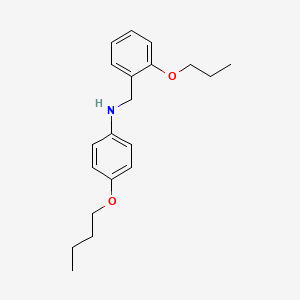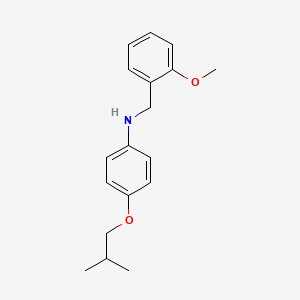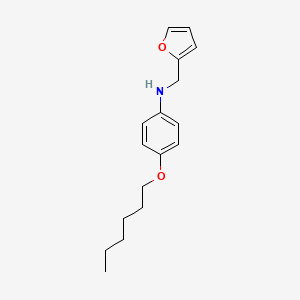
N-(3-Chlorobenzyl)-2-isobutoxyaniline
Descripción general
Descripción
“N-(3-Chlorobenzyl)-2-isobutoxyaniline” likely belongs to the class of organic compounds known as benzyl compounds. These are organic compounds containing a benzene ring attached to a CH2 group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzene derivatives often undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by a proton removal, yielding a substituted benzene ring .Chemical Reactions Analysis
Benzene derivatives like “this compound” can undergo various reactions, including electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Aplicaciones Científicas De Investigación
Covalent Binding to DNA
N-(3-Chlorobenzyl)-2-isobutoxyaniline and similar compounds have been studied for their ability to form covalent bonds with DNA, which is significant in understanding their genotoxic potential. Research demonstrates that certain derivatives can bind to rat liver DNA following administration, leading to the formation of discrete adducts. This is evidenced by studies on 4,4'-methylenebis(2-chloroaniline) (MOCA), which shows similar properties of DNA binding and adduct formation, providing insights into potential genetic effects (Silk, Lay, & Martin, 1989).
Genotoxicity Studies
Studies have characterized the DNA adducts formed by compounds like MOCA, which are structurally related to this compound. These research efforts have contributed to understanding the genotoxic and carcinogenic properties of these compounds, as well as their metabolic activation mechanisms. Such findings are crucial for evaluating the potential human exposure risks (Segerbäck & Kadlubar, 1992).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound-related compounds have been extensively studied. This includes exploring methods for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones using α-chlorobenzyl isocyanates, which could offer pathways for creating derivatives of this compound with potential applications in pharmaceuticals and materials science (Sukach, Bol’but, Sinitsa, & Vovk, 2006).
Photophysical Studies
The photophysical properties of chlorobenzyl-substituted compounds have been investigated, which is relevant for understanding the behavior of this compound under various conditions. These studies contribute to our knowledge of how such compounds interact with light, which can be applied in fields like photochemistry and the development of photoactive materials (Prukała, Prukała, Khmelinskii, & Sikorski, 2011).
Applications in Amination Reactions
This compound and its analogs are useful in various chemical reactions, such as amination. This is demonstrated in studies on Rh(III)-catalyzed direct C-H amination using N-chloroamines, a process that is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Grohmann, Wang, & Glorius, 2012).
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)12-20-17-9-4-3-8-16(17)19-11-14-6-5-7-15(18)10-14/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPJXOZJIVDQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline](/img/structure/B1385513.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385514.png)



![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385519.png)
![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)




![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
